molecular formula C12H11BrN2 B5623616 (2-bromophenyl)(4-pyridinylmethyl)amine

(2-bromophenyl)(4-pyridinylmethyl)amine

Cat. No.: B5623616
M. Wt: 263.13 g/mol
InChI Key: HUJQOHJZSZOMAF-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(4-pyridinylmethyl)amine is a brominated aromatic amine featuring a 2-bromophenyl group linked via a methylene bridge to a 4-pyridinylamine moiety.

Properties

IUPAC Name

2-bromo-N-(pyridin-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJQOHJZSZOMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

N-{4-[(4-Chlorobenzyl)oxy]benzyl}N-(4-Pyridinylmethyl)Amine (CBPA)
  • Structure : Replaces 2-bromophenyl with a 4-chlorobenzyloxybenzyl group.
  • Activity : Acts as a PD-L1 inhibitor (IC₅₀ = 1.2 µM), demonstrating in vivo antitumor efficacy by blocking PD-1/PD-L1 interaction and enhancing T-cell activity .
  • Key Difference : Chlorine (electron-withdrawing) vs. bromine (larger atomic radius, stronger inductive effect), which may alter binding affinity and metabolic stability.
N-(4-Pyridinylmethyl)Cyclopropanamine
  • Structure : Substitutes 2-bromophenyl with a cyclopropane ring.
(2-Bromophenyl)MethylAmine
  • Structure : Replaces 4-pyridinylmethyl with a branched alkyl chain (2-methylbutan-2-yl).
  • Properties : Higher lipophilicity (logP ≈ 3.5) due to the alkyl group, which may enhance membrane permeability but reduce aqueous solubility .
(4-Fluoro-3-Methoxybenzyl)-(Pyridin-4-ylmethyl)Amine
  • Structure : Features a fluorinated and methoxy-substituted benzyl group.

Physicochemical Properties

Compound Molecular Weight logP* Solubility (mg/mL)
(2-Bromophenyl)(4-pyridinylmethyl)amine ~293.1 ~2.8 <1 (aqueous)
CBPA ~367.8 ~3.2 <0.5
(2-Bromophenyl)MethylAmine 256.2 ~3.5 <0.2

*Predicted using fragment-based methods.

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